molecular formula C10H8N2O B1607073 2-Cyano-3-phenylacrylamide CAS No. 709-79-5

2-Cyano-3-phenylacrylamide

Cat. No.: B1607073
CAS No.: 709-79-5
M. Wt: 172.18 g/mol
InChI Key: SKGACPGKMWWAIG-RMKNXTFCSA-N
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Description

2-Cyano-3-phenylacrylamide is an organic compound characterized by the presence of a cyano group (–CN) and a phenyl group (–C₆H₅) attached to an acrylamide backbone

Scientific Research Applications

2-Cyano-3-phenylacrylamide has a wide range of applications in scientific research:

Future Directions

The future directions for the study of 2-Cyano-3-phenylacrylamide could include a more detailed investigation of its synthesis, properties, and potential applications. The compound shows fluorescence properties, suggesting potential applications in fluorescence-based assays or imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-3-phenylacrylamide can be synthesized through the reaction of benzaldehyde with cyanoacetamide in the presence of a catalyst. One common method involves using copper powder as a catalyst and ethanol as the solvent. The reaction is typically carried out at 56°C for 16 hours, resulting in the formation of this compound as a yellow solid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-phenylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-Cyano-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation . The cyano group and phenyl group contribute to the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-phenylacrylamide stands out due to its unique combination of a cyano group and a phenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGACPGKMWWAIG-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876215
Record name BENZALCYANOACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709-79-5
Record name Cinnamamide, alpha-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 709-79-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61796
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZALCYANOACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-3-PHENYL-ACRYLAMIDE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-phenylacrylamide
Reactant of Route 2
2-Cyano-3-phenylacrylamide

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